molecular formula C8H12N2O2 B12888413 N-(5-Methylisoxazol-4-yl)-N-propylformamide

N-(5-Methylisoxazol-4-yl)-N-propylformamide

Cat. No.: B12888413
M. Wt: 168.19 g/mol
InChI Key: RFHXYYDOLMHKII-UHFFFAOYSA-N
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Description

N-(5-Methylisoxazol-4-yl)-N-propylformamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-4-yl)-N-propylformamide

InChI

InChI=1S/C8H12N2O2/c1-3-4-10(6-11)8-5-9-12-7(8)2/h5-6H,3-4H2,1-2H3

InChI Key

RFHXYYDOLMHKII-UHFFFAOYSA-N

Canonical SMILES

CCCN(C=O)C1=C(ON=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylisoxazol-4-yl)-N-propylformamide typically involves the formation of the isoxazole ring followed by the introduction of the propylformamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methylisoxazole with propylformamide in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylisoxazol-4-yl)-N-propylformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(5-Methylisoxazol-4-yl)-N-propylformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Methylisoxazol-4-yl)-N-propylformamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific proteases or interact with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Methylisoxazol-4-yl)-N-propylformamide is unique due to its specific structural features and the presence of both the isoxazole ring and the propylformamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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